8-Imidazol-1-yl-1,3,7-trimethyl-3,7-dihydro-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(1H-IMIDAZOL-1-YL)-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by its unique structure, which includes an imidazole ring fused with a purine moiety. It has garnered significant attention in scientific research due to its diverse applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(1H-IMIDAZOL-1-YL)-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves the condensation of an imidazole derivative with a purine precursor. One common method involves the reaction of 1H-imidazole-1-yl acetic acid with 1,3,7-trimethylxanthine under acidic conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and controlled production of large quantities of the compound by optimizing reaction conditions and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 8-(1H-IMIDAZOL-1-YL)-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Electrophilic or nucleophilic reagents
Major Products:
Scientific Research Applications
8-(1H-IMIDAZOL-1-YL)-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research has shown its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Industry: It is utilized in the development of pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 8-(1H-IMIDAZOL-1-YL)-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potent inhibitor of metalloenzymes. Additionally, the compound can interfere with nucleic acid synthesis and function, leading to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
- 1H-IMIDAZOLE-1-YL-ACETIC ACID
- 1,3,7-TRIMETHYLXANTHINE
- 2,6-DIOXO-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE
Comparison: While these compounds share structural similarities, 8-(1H-IMIDAZOL-1-YL)-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its fused imidazole-purine structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H12N6O2 |
---|---|
Molecular Weight |
260.25 g/mol |
IUPAC Name |
8-imidazol-1-yl-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C11H12N6O2/c1-14-7-8(13-10(14)17-5-4-12-6-17)15(2)11(19)16(3)9(7)18/h4-6H,1-3H3 |
InChI Key |
YMMKIRDZDXEBEP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=C1N3C=CN=C3)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.